molecular formula C17H15BrN4 B5066806 1-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine

1-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine

Cat. No.: B5066806
M. Wt: 355.2 g/mol
InChI Key: IFJLDQGGPBDCLW-UHFFFAOYSA-N
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Description

1-[4-(4-Bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine is a complex organic compound that features a pyrimidine ring substituted with bromophenyl and phenyl groups

Preparation Methods

The synthesis of 1-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with acetophenone to form a chalcone intermediate, which then undergoes cyclization with guanidine to form the pyrimidine ring. The final step involves the reaction of the pyrimidine derivative with methylhydrazine under controlled conditions .

Chemical Reactions Analysis

1-[4-(4-Bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

1-[4-(4-Bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine can be compared with other pyrimidine derivatives, such as:

    4-(4-Bromophenyl)-6-phenylpyrimidine: Lacks the methylhydrazine group, which may affect its biological activity and chemical reactivity.

    1-[4-(4-Chlorophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4/c1-22(19)17-20-15(12-5-3-2-4-6-12)11-16(21-17)13-7-9-14(18)10-8-13/h2-11H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJLDQGGPBDCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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